Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate
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Overview
Description
Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a methylamino group attached to the oxazole ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-methyl-4-oxobutanoate with methylamine in the presence of a dehydrating agent to form the oxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxazole compounds.
Scientific Research Applications
Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the oxazole ring can participate in various biochemical interactions. The methylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-methyl-5-amino-1,2-oxazole-4-carboxylate: Similar structure but with an amino group instead of a methylamino group.
Tert-butyl 3-methyl-5-(dimethylamino)-1,2-oxazole-4-carboxylate: Contains a dimethylamino group instead of a methylamino group.
Tert-butyl 3-methyl-5-(ethylamino)-1,2-oxazole-4-carboxylate: Features an ethylamino group instead of a methylamino group.
Uniqueness
Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate is unique due to the specific combination of functional groups, which confer distinct reactivity and biological properties. The presence of the tert-butyl ester group enhances its stability, while the methylamino group provides specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYRSBQPGINQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC(C)(C)C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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